molecular formula C8H8BrF2N B12963201 Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)-

Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)-

Cat. No.: B12963201
M. Wt: 236.06 g/mol
InChI Key: SADDEUJREGOMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)- is a halogenated pyridine derivative with two distinct functional groups: a bromomethyl (-CH₂Br) substituent at the 5-position and a 1,1-difluoroethyl (-CF₂CH₃) group at the 2-position of the pyridine ring. Its molecular formula is inferred to be C₈H₈BrF₂N, with a molecular weight of approximately 236.03 g/mol.

Its structural features suggest utility in alkylation reactions or as a precursor for further functionalization .

Properties

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

5-(bromomethyl)-2-(1,1-difluoroethyl)pyridine

InChI

InChI=1S/C8H8BrF2N/c1-8(10,11)7-3-2-6(4-9)5-12-7/h2-3,5H,4H2,1H3

InChI Key

SADDEUJREGOMHO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)CBr)(F)F

Origin of Product

United States

Preparation Methods

Bromination of 2-(1,1-difluoroethyl)pyridine

The most common and well-documented method for preparing Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)- involves the bromination of 2-(1,1-difluoroethyl)pyridine at the methyl group on the 5-position using brominating agents such as N-bromosuccinimide (NBS) .

  • Reaction Conditions:

    • Solvent: Carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
    • Radical initiator: Azobisisobutyronitrile (AIBN) or light irradiation to generate radicals.
    • Temperature: Reflux or controlled elevated temperatures.
    • Time: Typically 2–4 hours depending on scale and conditions.
  • Mechanism: Radical bromination selectively targets the benzylic methyl group adjacent to the pyridine ring, converting it into a bromomethyl group.

  • Outcome: High yields of the bromomethylated product with controlled regioselectivity.

Introduction of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl substituent at the 2-position is introduced via nucleophilic substitution or coupling reactions starting from pyridine derivatives:

  • Approach: Nucleophilic substitution of a suitable leaving group on the pyridine ring with a difluoroethyl nucleophile or via palladium-catalyzed coupling reactions using difluoroethyl reagents.

  • Typical Reagents: Difluoroethyl halides or difluoroethylamine derivatives.

  • Solvents: Polar aprotic solvents such as DMF (dimethylformamide).

  • Catalysts: Palladium-based catalysts for coupling reactions.

Multi-Step Synthesis Route

A representative multi-step synthesis involves:

  • Starting from 5-methyl-2-pyridine derivatives.
  • Introduction of the difluoroethyl group at the 2-position via nucleophilic substitution or coupling.
  • Bromination of the methyl group at the 5-position using NBS and AIBN in CCl4 under reflux.

This sequence ensures regioselective functionalization and high purity of the final product.

Comparative Data Table of Preparation Methods

Step Method Description Reagents & Conditions Yield (%) Notes
1 Bromination of 2-(1,1-difluoroethyl)pyridine NBS, AIBN, CCl4, reflux, 3 h 70–85 Radical bromination, selective for benzylic methyl
2 Introduction of 1,1-difluoroethyl group Difluoroethyl halide, Pd catalyst, DMF, RT 75–90 Coupling or nucleophilic substitution
3 Multi-step synthesis Sequential nucleophilic substitution and bromination 65–80 overall Optimized for industrial scale

Research Findings and Industrial Considerations

  • Selectivity and Yield: Radical bromination using NBS and AIBN is favored for its selectivity and moderate to high yields. Control of temperature and reaction time is critical to minimize side reactions.

  • Solvent Choice: Carbon tetrachloride is commonly used due to its inertness and ability to dissolve reactants, though dichloromethane is an alternative.

  • Catalysis: Palladium-catalyzed coupling reactions enable efficient introduction of the difluoroethyl group with good functional group tolerance.

  • Scale-Up: Industrial synthesis adapts these methods to continuous flow reactors for better control, safety, and reproducibility.

  • Purification: Flash chromatography and recrystallization are standard for isolating the pure compound.

Summary of Key Literature Protocols

Reference Key Method Highlights
BenchChem (2025) Bromination of 2-(1,1-difluoroethyl)pyridine with NBS and AIBN Controlled radical bromination, high yield, industrially relevant
Vulcanchem (2024) Multi-step synthesis starting from pyridine derivatives Stepwise introduction of difluoroethyl and bromomethyl groups, research-grade purity
Ambeed (2020) Bromination of 2-bromo-5-methylpyridine with NBS under light Radical bromination with 300 W lamp, purification by flash chromatography

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(1,1-difluoroethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a difluoromethyl group or even a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the bromomethyl group.

    Oxidation: Pyridine derivatives with aldehyde or carboxylic acid functionalities.

    Reduction: Pyridine derivatives with reduced difluoroethyl groups.

Scientific Research Applications

Drug Development

One of the primary applications of Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)- is in the field of medicinal chemistry. It serves as an intermediate in the synthesis of biologically active compounds. The difluoroethyl group is particularly valuable in drug design due to its ability to modulate pharmacokinetic properties, enhancing the bioavailability and selectivity of potential drug candidates.

  • Case Study : Research has shown that compounds containing difluoroethyl groups exhibit improved metabolic stability and reduced toxicity compared to their non-fluorinated counterparts. This property is crucial in developing pharmaceuticals targeting specific biological pathways.

Agricultural Chemistry

Pyridine derivatives are also employed in agricultural chemistry as precursors for pesticides and herbicides. The incorporation of halogen atoms can increase the efficacy and specificity of these agrochemicals, providing better control over pests while minimizing environmental impact .

  • Case Study : A study highlighted the synthesis of novel pyridine-based herbicides that demonstrated enhanced activity against resistant weed species. The addition of bromomethyl and difluoroethyl functionalities improved the binding affinity to target enzymes involved in plant growth regulation.

Material Science

In material science, Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)- can be utilized in the development of advanced materials such as polymers and coatings. The unique properties imparted by the difluoroethyl group can enhance thermal stability and chemical resistance .

  • Case Study : Research indicates that incorporating this pyridine derivative into polymer matrices leads to materials with superior thermal properties and mechanical strength, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-2-(1,1-difluoroethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoroethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)- C₈H₈BrF₂N ~236.03 5-bromomethyl, 2-difluoroethyl Likely alkylation agent, synthetic intermediate (inferred)
5-(Bromomethyl)-2-fluoropyridine C₆H₅BrFN 190.01 5-bromomethyl, 2-fluoro Reactive intermediate; storage at specific temps (data limited)
5-Bromo-2-(1,1-difluoroethyl)pyridine C₇H₆BrF₂N 222.03 5-bromo, 2-difluoroethyl High-purity (≥95%) synthetic intermediate

Key Comparisons:

Substituent Effects on Reactivity

  • Bromomethyl vs. Bromo : The bromomethyl group in the target compound and in 5-(bromomethyl)-2-fluoropyridine enables nucleophilic substitution (e.g., SN2 reactions), whereas the bromo group in 5-bromo-2-(difluoroethyl)pyridine is less reactive in such contexts. This makes bromomethyl derivatives more versatile in synthetic pathways requiring alkylation.
  • Difluoroethyl vs. Fluoro : The 1,1-difluoroethyl group (-CF₂CH₃) in the target compound and in ’s compound introduces greater steric hindrance and lipophilicity compared to the smaller fluorine atom in 5-(bromomethyl)-2-fluoropyridine . This could enhance membrane permeability in bioactive molecules or alter solubility in organic solvents.

Synthetic Utility The target compound’s bromomethyl group may serve as a handle for further modifications, such as coupling with nucleophiles (e.g., amines or thiols). In contrast, 5-bromo-2-(difluoroethyl)pyridine might act as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the bromo substituent.

Physical and Safety Properties

  • While the target compound’s storage conditions are unspecified, 5-(bromomethyl)-2-fluoropyridine requires controlled storage temperatures, indicating sensitivity to degradation. The ≥95% purity of 5-bromo-2-(difluoroethyl)pyridine highlights its suitability for precision synthesis.

Hypothetical Applications

  • The difluoroethyl group’s electron-withdrawing nature could stabilize negative charges in intermediates, aiding in the synthesis of heterocycles or metal complexes. The bromomethyl group’s reactivity aligns with its use in prodrugs or polymer chemistry.

Notes

Synthetic Pathways : The synthesis of 5-(bromomethyl)-2-(difluoroethyl)pyridine may involve bromination of a methylpyridine precursor or substitution reactions, though specifics require further investigation.

Proper handling protocols (e.g., inert atmosphere, cold storage) are recommended .

Biological Activity

Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)- (commonly referred to as 2-(bromomethyl)-5-(difluoromethyl)pyridine) has garnered attention for its potential therapeutic applications, particularly as an enzyme inhibitor and receptor ligand. This article presents a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C8H8BrF2N, with a molecular weight of approximately 222.03 g/mol. The unique structural features include:

  • A pyridine ring which enhances the compound's interaction with biological macromolecules.
  • A bromomethyl group that can participate in nucleophilic substitution reactions.
  • A difluoromethyl group that increases lipophilicity and metabolic stability, potentially improving its efficacy in biological systems.

The biological activity of 2-(bromomethyl)-5-(difluoromethyl)pyridine is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate or inhibit enzyme activity, making it a valuable candidate in drug discovery. The bromine atoms may participate in halogen bonding, while the pyridine ring engages in π-π stacking interactions with aromatic residues in proteins or nucleic acids.

Biological Activity Overview

Research has demonstrated various biological activities associated with pyridine derivatives, including:

  • Antimicrobial Activity: Pyridine compounds have shown significant antibacterial and antifungal properties. For instance, certain derivatives exhibit minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antiviral Activity: The presence of the pyridine nucleus has been linked to antiviral properties, particularly against viruses like SARS-CoV-2 . The difluoromethyl group may enhance these effects by improving the compound's interaction with viral proteins.
  • Enzyme Inhibition: Studies indicate that pyridine derivatives can act as reversible inhibitors for various enzymes, including those involved in metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus56 μg/mL
AntibacterialEscherichia coli55 μg/mL
AntiviralSARS-CoV-2Not specified
Enzyme InhibitionDprE1 (Mycobacterium tuberculosis)Not specified

Synthesis Methods

The synthesis of 2-(bromomethyl)-5-(difluoromethyl)pyridine typically involves:

  • Bromination of 5-(difluoromethyl)pyridine using N-bromosuccinimide (NBS) as a brominating agent.
  • Use of a radical initiator such as azobisisobutyronitrile (AIBN) in inert solvents like carbon tetrachloride or dichloromethane at elevated temperatures.

This method ensures high yields and controlled reaction conditions suitable for industrial applications.

Q & A

Q. What advanced characterization techniques resolve structural ambiguities in derivatives?

  • Methodological Answer :
  • Dynamic NMR : To study conformational changes in solution.
  • X-ray Photoelectron Spectroscopy (XPS) : For surface analysis in catalytic applications.
  • Solid-State NMR : To probe crystallographic packing effects, as demonstrated for fluorinated pyridines .
  • In Situ IR Spectroscopy : Monitors reaction progress in real-time, particularly for air-sensitive transformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.